4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol
Overview
Description
4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms1,2,4-Triazoles are known for their diverse biological activities and have been extensively studied for their potential use in medicinal chemistry .
Mechanism of Action
Target of Action
The compound 4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol belongs to the class of 1,2,4-triazole derivatives . These compounds are known to interact with various biological targets, including enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . They also exhibit antimicrobial, anticancer, analgesic, anti-inflammatory, antioxidant, and antiviral activities .
Mode of Action
1,2,4-triazoles are known to interact with their targets through hydrogen-bonding and dipole interactions . The presence of the methoxyphenyl group may further influence the compound’s interaction with its targets.
Biochemical Pathways
1,2,4-triazole derivatives are known to interfere with various biochemical pathways due to their broad-spectrum biological activity .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on related 1,2,4-triazole derivatives .
Result of Action
Related 1,2,4-triazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anticancer, analgesic, anti-inflammatory, antioxidant, and antiviral effects .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the activity of similar compounds .
Biochemical Analysis
Biochemical Properties
4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit significant antimicrobial activity by inhibiting the growth of various bacterial and fungal strains . The interaction of this compound with enzymes such as carbonic anhydrase and cholinesterase has been studied extensively. These interactions often involve the formation of non-covalent bonds, which can lead to enzyme inhibition or activation . Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, further highlighting its biochemical significance .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in oxidative stress response and inflammation, thereby modulating cellular metabolism . These cellular effects make this compound a potential therapeutic agent for various diseases.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation . For example, this compound can inhibit the activity of carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for understanding the biochemical and therapeutic potential of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but can degrade over time when exposed to light or heat . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating its potential for sustained therapeutic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage . These findings highlight the importance of dosage optimization for the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and reduction of this compound, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate . These metabolic pathways are essential for the elimination of the compound from the body and for understanding its pharmacokinetics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications play a role in directing this compound to specific organelles . The localization of this compound within subcellular compartments can influence its interactions with biomolecules and its overall therapeutic efficacy.
Preparation Methods
The synthesis of 4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts . Major products formed from these reactions include various substituted triazoles and their derivatives .
Scientific Research Applications
4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar compounds to 4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol include other 1,2,4-triazole derivatives such as:
4-(4-Methyl-phenyl)-4H-[1,2,4]triazole-3-thiol: This compound has a methyl group instead of a methoxy group, which affects its chemical reactivity and biological activity.
4-(4-Chloro-phenyl)-4H-[1,2,4]triazole-3-thiol: The presence of a chloro group enhances the compound’s electron-withdrawing properties and its potential as an antimicrobial agent.
4-(4-Nitro-phenyl)-4H-[1,2,4]triazole-3-thiol: The nitro group increases the compound’s oxidative potential and its use in redox reactions.
The uniqueness of this compound lies in its methoxy group, which provides a balance between electron-donating and steric effects, enhancing its overall chemical and biological properties .
Properties
IUPAC Name |
4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-13-8-4-2-7(3-5-8)12-6-10-11-9(12)14/h2-6H,1H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AORBDCJKXDLPCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NNC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368645 | |
Record name | 4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14132-86-6 | |
Record name | 4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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